Aviglycine hydrochloride

Catalog No.
S519856
CAS No.
55720-26-8
M.F
C6H13ClN2O3
M. Wt
196.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aviglycine hydrochloride

CAS Number

55720-26-8

Product Name

Aviglycine hydrochloride

IUPAC Name

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1

InChI Key

ZDCPLYVEFATMJF-BTIOQYSDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aviglycine hydrochloride; X-11085; X 11085; X11085.

Canonical SMILES

C(COC=CC(C(=O)O)N)N.Cl

Isomeric SMILES

C(CO/C=C/[C@@H](C(=O)O)N)N.Cl

The exact mass of the compound Aviglycine hydrochloride is 196.0615 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Aviglycine hydrochloride (AVG HCl) is a potent, competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in higher plants. Its primary function is to suppress the production of ethylene, a key phytohormone that regulates processes such as fruit ripening, senescence, and abscission. The hydrochloride salt form is specifically manufactured to improve the compound's stability and aqueous solubility, which are critical parameters for preparing reliable, consistent stock solutions for both laboratory research and agricultural applications. This makes Aviglycine HCl a benchmark material for studies requiring precise, reproducible inhibition of ethylene-dependent physiological processes.

Substituting Aviglycine hydrochloride with its free base form, Aviglycine, can introduce significant handling and processability issues due to lower aqueous solubility, leading to inconsistent stock solutions and unreliable dosing. Opting for a less specific inhibitor, such as aminooxyacetic acid (AOA), presents a greater risk to data integrity. While AOA also inhibits ethylene biosynthesis, it has a broader inhibitory spectrum against other critical pyridoxal phosphate-dependent enzymes, introducing potential off-target effects that can confound experimental outcomes and reduce reproducibility. Therefore, for applications demanding high precision, solubility, and target specificity, the high-purity hydrochloride salt of Aviglycine is the chemically distinct and more reliable choice.

Superior Aqueous Solubility: The Hydrochloride Salt Advantage for Reliable Stock Preparation

The hydrochloride salt form of Aviglycine is specifically manufactured to enhance aqueous solubility compared to the free base, a critical factor for preparing stable, concentrated stock solutions. Technical datasheets for Aviglycine hydrochloride specify a solubility of approximately 10 mg/mL in PBS (pH 7.2). This contrasts with the generally lower solubility of free base forms of amino acid analogs, which often require pH adjustment or organic solvents for complete dissolution, complicating experimental setup and reproducibility.

Evidence DimensionAqueous Solubility (PBS, pH 7.2)
Target Compound DataApprox. 10 mg/mL
Comparator Or BaselineAviglycine (free base) - Generally lower solubility, requiring pH modification for dissolution.
Quantified DifferenceSignificant improvement in solubility and ease-of-use without pH adjustment.
ConditionsAqueous buffer (PBS, pH 7.2) at room temperature.

This ensures rapid, complete dissolution for creating reliable, filter-sterilizable stock solutions, minimizing variability in experimental and application protocols.

High Potency and Specificity: Differentiated Performance Against Broader-Spectrum Inhibitors

Aviglycine (AVG) is a highly potent inhibitor of ethylene production, achieving 50% inhibition in mung bean hypocotyls at a concentration of just 2 µM. This is comparable to or slightly more potent than aminooxyacetic acid (AOA), which achieves 50% inhibition at 6 µM in the same system. However, the critical differentiator is specificity; AVG is a well-characterized competitive inhibitor of ACC synthase, whereas AOA is known to inhibit a broader range of pyridoxal phosphate-dependent enzymes, creating a higher risk of off-target effects that can interfere with nitrogen metabolism and other pathways.

Evidence DimensionConcentration for 50% Ethylene Inhibition
Target Compound Data2 µM (as Aviglycine)
Comparator Or BaselineAminooxyacetic acid (AOA): 6 µM
Quantified Difference3-fold higher molar potency for Aviglycine with superior target specificity.
ConditionsInhibition of ethylene production in etiolated mung bean hypocotyls.

Selecting Aviglycine HCl minimizes the risk of confounding off-target effects, ensuring that observed results are directly attributable to the inhibition of ethylene biosynthesis.

Dose-Dependent Efficacy in Post-Harvest Applications: Quantified Delay in Fruit Ripening

In post-harvest studies on 'Starkrimson' pears, pre-harvest application of Aviglycine (AVG) demonstrated clear, dose-dependent inhibition of internal ethylene concentration (IEC) during cold storage. Fruit treated with 60 mg/L AVG showed an IEC of 0.9 µL/L after 8 weeks of storage, a significant reduction compared to the 4.7 µL/L IEC observed in control fruit after 16 weeks. This ethylene suppression directly translated to delayed ripening and maintenance of fruit quality. In a separate study on Bartlett pears, a 1 mM AVG treatment delayed the respiratory climacteric, skin color change, and flesh softening by 5 days compared to untreated controls.

Evidence DimensionInternal Ethylene Concentration (IEC) in 'Starkrimson' Pears
Target Compound Data0.9 µL/L (at 60 mg/L AVG) after 8 weeks storage
Comparator Or BaselineControl (untreated): 4.7 µL/L after 16 weeks storage
Quantified DifferenceMaintained significantly lower ethylene levels, delaying ripening processes.
ConditionsPre-harvest spray on 'Starkrimson' pears followed by cold storage at -1.1 °C.

This provides quantitative validation for using Aviglycine HCl as a reliable tool to precisely control and delay ethylene-dependent ripening, extending the storage life and marketability of climacteric fruits.

Preparation of High-Concentration, Stable Aqueous Stocks for Plant Tissue Culture

For protocols requiring the addition of a sterile ethylene inhibitor to growth media, the high aqueous solubility of Aviglycine hydrochloride allows for the straightforward preparation of concentrated, filter-sterilizable stock solutions without pH adjustments, ensuring consistent and reproducible dosing across experiments.

Pathway-Specific Investigations in Plant Hormone Research

When research aims to isolate the effects of ethylene inhibition from other metabolic pathways, Aviglycine hydrochloride is the indicated choice over less specific inhibitors like AOA. Its targeted action on ACC synthase provides greater confidence that observed phenotypic changes are a direct result of suppressed ethylene biosynthesis.

Controlled Ripening Studies for Post-Harvest Physiology and Food Science

In agricultural and food science research, Aviglycine hydrochloride enables precise, dose-dependent control over the ripening process in climacteric fruits. This allows for controlled studies on the biochemical and genetic changes associated with senescence and the extension of storage life, as demonstrated in pear and apple models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

196.0614700 Da

Monoisotopic Mass

196.0614700 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

266URI8C56

Related CAS

49669-74-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

55720-26-8

Wikipedia

Aviglycine hydrochloride

Use Classification

Agrochemicals -> Plant Growth Regulators

Dates

Last modified: 08-15-2023

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